
N-(2-((6,7-diméthoxy-3,4-dihydroisoquinoléin-2(1H)-yl)sulfonyl)éthyl)-3-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-fluorobenzamide is a useful research compound. Its molecular formula is C20H23FN2O5S and its molecular weight is 422.47. The purity is usually 95%.
BenchChem offers high-quality N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de dérivés de la tétrahydroisoquinoléine
Le composé est utilisé dans la synthèse de dérivés de la tétrahydroisoquinoléine . Le processus implique une combinaison de deux méthodes synthétiques : la réaction de Petasis et la cyclisation de Pomeranz–Fritsch–Bobbitt .
Inhibiteur de la transcriptase inverse du VIH-1
Le composé a été synthétisé et évalué comme un puissant inhibiteur de la transcriptase inverse du VIH-1 . Cela en fait un candidat potentiel pour le développement de nouveaux médicaments pour le traitement du VIH/SIDA .
3. Inhibiteur du canal de courant ‘Funny’ If (canal If) Le composé, sous le nom de “YM758”, a été développé comme traitement de l’angine stable et de la fibrillation auriculaire . Il agit comme un inhibiteur du canal de courant ‘funny’ If (canal If), qui joue un rôle crucial dans le contrôle de la fréquence cardiaque .
Réactions de fusion
Le composé, sous sa forme énamine, réagit facilement avec les iso(thio)cyanates d’acyle, fournissant avec de hauts rendements des oxo- et thioxodihydropyrimidoisoquinoléines et des thiouracyloisoquinoléines fusionnées en 1,2 .
5. Synthèse d’isoquinoléines et de quinolizidines plus complexes Le composé est utilisé comme matière première pour la synthèse d’isoquinoléines et de quinolizidines plus complexes .
Inhibiteur de la P-gp
Le composé a été identifié comme un inhibiteur prometteur de la P-gp . La P-gp est une protéine qui pompe les substances étrangères hors des cellules et joue un rôle clé dans la multirésistance aux médicaments .
Mécanisme D'action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline , which is widely distributed in nature as alkaloids and has diverse broad-spectrum biological activity . These molecules have been qualified as ‘privileged scaffolds’ to identify, design, and synthesize novel biologically active derivatives of interest in drug development .
Mode of Action
It’s known that 6,7-dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile in the enamine form readily reacts with acyl iso(thio)cyanates affording in high yields 1,2-fused oxo- and thioxodihydropyrimidoisoquinolines and thiouracyloisoquinolines . This suggests that the compound might interact with its targets through similar mechanisms.
Result of Action
Given its structural similarity to 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline , it might exhibit similar effects, which include anti-inflammatory, anti-viral, anti-fungal, or anti-cancer activities .
Activité Biologique
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-fluorobenzamide, with a molecular formula of C20H24N2O5S and a molecular weight of 404.48 g/mol. Its structure features a sulfonamide group attached to a 3-fluorobenzamide moiety and a 6,7-dimethoxy-3,4-dihydroisoquinoline core.
Research indicates that this compound may exhibit significant biological activity through various mechanisms:
- Orexin Receptor Modulation : Similar compounds have shown orexin receptor antagonism, which is associated with regulating sleep and energy homeostasis. This suggests potential applications in treating sleep disorders and metabolic conditions.
- Anti-inflammatory Properties : Studies have indicated that derivatives of isoquinoline can inhibit pro-inflammatory cytokines, which could lead to therapeutic effects in conditions like chronic dermatitis .
- Antitumor Activity : Some benzamide derivatives have demonstrated antitumor effects by inhibiting specific kinases involved in cancer progression. The unique structural characteristics of this compound may enhance its efficacy in targeting cancer cells .
In Vitro Studies
In vitro studies have revealed the following:
- Cytokine Inhibition : The compound has shown effectiveness in reducing the release of inflammatory cytokines such as TNF-alpha and IL-6 in human cell lines, with EC50 values indicating moderate potency .
- Cell Proliferation : Compounds similar to this one have inhibited cell proliferation in cancer models by targeting specific signaling pathways associated with tumor growth .
In Vivo Studies
In vivo studies using animal models have demonstrated:
- Efficacy in Disease Models : The compound has been tested in models of chronic inflammation, showing a reduction in disease symptoms compared to control groups .
- Bioavailability Challenges : While exhibiting promising biological activity, some studies report limitations regarding bioavailability and potency in higher species, necessitating further optimization of the compound's structure for enhanced therapeutic efficacy .
Case Study 1: Anti-inflammatory Effects
In a rat model of oxazolone-induced dermatitis, oral administration of a related compound demonstrated significant anti-inflammatory effects, with marked reductions in skin lesions and inflammation markers compared to untreated controls. This highlights the potential for clinical applications in dermatological conditions.
Case Study 2: Cancer Treatment
A series of benzamide derivatives were evaluated for their ability to inhibit RET kinase activity. One derivative showed substantial inhibition of cell proliferation driven by RET mutations, suggesting that modifications similar to those present in N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-fluorobenzamide could yield effective anticancer agents .
Propriétés
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O5S/c1-27-18-11-14-6-8-23(13-16(14)12-19(18)28-2)29(25,26)9-7-22-20(24)15-4-3-5-17(21)10-15/h3-5,10-12H,6-9,13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQFSPIWVAJPRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.